N'-cyclohexylidene-2-(4-nitrophenoxy)acetohydrazide is an organic compound belonging to the class of hydrazones, characterized by the presence of a hydrazone functional group (-C=N-NH-). This compound is notable for its potential biological activities, including its role as a urease inhibitor, which has implications in agricultural and medicinal chemistry.
The compound can be synthesized through various chemical methods and is available from chemical suppliers such as Sigma-Aldrich. It has been studied in the context of its synthesis, structural properties, and biological activities, particularly in relation to urease inhibition and antimicrobial properties .
N'-cyclohexylidene-2-(4-nitrophenoxy)acetohydrazide is classified as:
The synthesis of N'-cyclohexylidene-2-(4-nitrophenoxy)acetohydrazide typically involves the condensation reaction between cyclohexylidene acetohydrazide and 4-nitrophenol. This reaction can be facilitated under acidic or basic conditions, often using solvents such as ethanol or methanol.
N'-cyclohexylidene-2-(4-nitrophenoxy)acetohydrazide features a cyclohexylidene group attached to the nitrogen of a hydrazone linkage, with a 4-nitrophenoxy substituent on the acetohydrazide moiety.
N'-cyclohexylidene-2-(4-nitrophenoxy)acetohydrazide can participate in various chemical reactions including:
The reactivity of this compound can be influenced by the presence of electron-withdrawing groups like the nitro group, which enhances electrophilicity at the carbon adjacent to the nitrogen atom in the hydrazone linkage.
The mechanism by which N'-cyclohexylidene-2-(4-nitrophenoxy)acetohydrazide exhibits biological activity, particularly urease inhibition, involves:
Studies have reported that derivatives of this compound show significant urease inhibitory activity with IC50 values indicating effective concentrations for inhibition .
N'-cyclohexylidene-2-(4-nitrophenoxy)acetohydrazide has several scientific uses:
N'-Cyclohexylidene-2-(4-nitrophenoxy)acetohydrazide (CAS: 92440-68-1) belongs to the acylhydrazone subclass of acetohydrazide derivatives. Its molecular formula is C₁₄H₁₇N₃O₄ (molecular weight: 291.31 g/mol), featuring a core acetohydrazide group (–CO–NH–N=) modified by two key moieties: a 4-nitrophenoxy linker and a cyclohexylidene imine. The canonical SMILES is [O-][N+](=O)C1=CC=C(C=C1)OCC(=O)NN=C1CCCCC1, confirming the presence of the nitro group (electron-withdrawing), ether linkage, and cyclic aldimine [1] [3] [7].
Acetohydrazides serve as privileged scaffolds in medicinal chemistry due to their:
Table 1: Core Identifiers of N'-Cyclohexylidene-2-(4-nitrophenoxy)acetohydrazide
| Property | Value |
|---|---|
| IUPAC Name | N'-cyclohexylidene-2-(4-nitrophenoxy)acetohydrazide |
| CAS Registry | 92440-68-1 |
| Molecular Formula | C₁₄H₁₇N₃O₄ |
| Molecular Weight | 291.31 g/mol |
| SMILES | [O-]N+C1=CC=C(C=C1)OCC(=O)NN=C1CCCCC1 |
| InChIKey | DYGCDSPLNVBASN-UHFFFAOYSA-N |
The cyclohexylidene moiety (NN=C₁CCCCC₁) contributes critical steric and electronic properties:
The 4-nitrophenoxy group ([O-]N+C₁=CC=C(OCC=O)–) provides:
Table 2: Key Functional Group Contributions to Bioactivity
| Moiety | Chemical Role | Biological Impact |
|---|---|---|
| Cyclohexylidene | Lipophilic aldimine | Enhances cellular uptake; stabilizes 3D conformation |
| 4-Nitrophenoxy | Electron-deficient aryl ether | Facilitates redox interactions; aids in target binding |
| Acetohydrazide core | Flexible hydrogen-bond donor/acceptor | Enables multi-site interactions with biological targets |
N'-Cyclohexylidene-2-(4-nitrophenoxy)acetohydrazide emerged in the early 2000s as part of a broader exploration of functionalized hydrazides. Its development parallels two trends:
Commercial availability from specialized suppliers (e.g., Aronis, BLD Pharm, Sigma-Aldrich CPR) since 2013 underscores its research utility. Sigma-Aldrich catalogs it under code R710733 as a "rare and unique chemical" for early-stage discovery, explicitly noting its use without analytical validation—highlighting its status as an experimental building block [2] [3] [7]. Current applications focus on:
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 21416-14-8
CAS No.: 63451-47-8
CAS No.: 275823-92-2
CAS No.: 61587-05-1